2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine typically involves multi-step reactions starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the attached groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory activity and potential as an anticancer agent.
Pyrrolidine: Widely used in medicinal chemistry for its versatile biological activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits cytotoxic activities against various cancer cell lines.
Uniqueness
2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17N3S |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
2-(2-methylsulfanylpyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C12H17N3S/c1-16-12-13-6-5-11(14-12)15-7-9-3-2-4-10(9)8-15/h5-6,9-10H,2-4,7-8H2,1H3 |
InChI Key |
YVAMKXDTUWEFJD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CC3CCCC3C2 |
Origin of Product |
United States |
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